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Compound of Interest

Compound Name: Silatrane

Cat. No.: B128906

Audience: Researchers, scientists, and drug development professionals.

Introduction: Silatranes are a unique class of organosilicon compounds characterized by a
hypervalent, pentacoordinated silicon atom with a transannular dative bond between the silicon
and a nitrogen atom. This intramolecular coordination imparts distinct chemical, physical, and
biological properties, making them valuable in materials science, catalysis, and pharmacology.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the
unambiguous structural elucidation and characterization of these fascinating molecules. This
document provides detailed application notes and experimental protocols for the
characterization of silatranes using multinuclear and multidimensional NMR techniques.

Key NMR Active Nuclei for Silatrane Characterization

The structural framework of silatranes offers several NMR active nuclei that provide crucial
information:

e 1H NMR: Provides information on the protons of the silatrane cage, the substituent on the
silicon atom, and their spatial relationships.

e 13C NMR: Elucidates the carbon framework of the silatrane cage and the organic
substituent.

e 15N NMR: Directly probes the nitrogen atom involved in the Si < N dative bond, offering
insights into the strength of this interaction.
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e 29Si NMR: Is highly sensitive to the coordination environment of the silicon atom. The

chemical shift is a key indicator of the pentacoordination and the nature of the axial

substituent.

Data Presentation: Typical NMR Chemical Shift

Ranges for Silatranes

The following tables summarize typical chemical shift (&) ranges for various nuclei in

silatranes, compiled from peer-reviewed literature. These values are indicative and can vary

depending on the solvent, temperature, and the nature of the substituent (R) attached to the

silicon atom.

Table 1: *H NMR Chemical Shifts (ppm) relative to TMS

Typical Chemical

Proton Assignment

Coupling Pattern J-Coupling (Hz)

Shift (8, ppm)

O-CH:z (Atrane Cage) 3.60 - 3.80 Triplet 5.0-6.0
N-CH: (Atrane Cage) 2.70-2.85 Triplet 5.0-6.0
Si-CHz- (Alkyl .

. 0.30-0.50 Multiplet
Substituent)
-CHz- (Alkyl _

] 1.40-1.65 Multiplet
Substituent)
-CH2-N (Alkyl _

] 2.40-2.55 Multiplet
Substituent)

Note: The protons of the triethanolamine backbone typically appear as two triplets due to

coupling between the adjacent methylene groups.[1][2]

Table 2: 13C NMR Chemical Shifts (ppm) relative to TMS
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Carbon Assignment Typical Chemical Shift (6, ppm)
O-CH:z (Atrane Cage) 56.0 - 58.0
N-CHz (Atrane Cage) 50.5-515
Si-CHa- (Alkyl Substituent) 12.5-14.0
-CHz- (Alkyl Substituent) 16.0 - 24.5
-CHz-N (Alkyl Substituent) 25.0-34.0

Reference:[1][2]

Table 3: 1°N and 2°Si NMR Chemical Shifts (ppm)

Typical Chemical
Nucleus . Reference Notes
Shift (6, ppm)

The upfield shift is
15N (N-Silatrane) -350 to -370 Nitromethane characteristic of the
coordinated nitrogen.

This significant upfield
shift compared to
tetracoordinated
o silanes is a hallmark
29Gij (Silatrane) -80to -110 T™MS tth
of the
pentacoordinated

silicon in silatranes.[1]

[3]

Reference:[1]

Experimental Protocols

The following are generalized protocols for acquiring NMR spectra of silatranes. Instrument-
specific parameters should be optimized for each sample.
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Protocol 1: 1D 'H and **C NMR Spectroscopy

Objective: To obtain high-resolution *H and 13C spectra for initial structural assessment.

Materials:

Silatrane sample (5-10 mg)

Deuterated solvent (e.g., CDClz, DMSO-de)

NMR tube (5 mm)

NMR spectrometer (300 MHz or higher)
Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of the silatrane sample in 0.6-0.7 mL
of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully
dissolved.

e Instrument Setup:
o Insert the sample into the NMR spectrometer.
o Lock onto the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity.
e 1H NMR Acquisition:
o Acquire a standard *H NMR spectrum.
o Typical parameters:
» Pulse angle: 30-45°
» Spectral width: 12-16 ppm

= Acquisition time: 2-4 s
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» Relaxation delay: 1-5 s

= Number of scans: 8-16

e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters:

Pulse angle: 30-45°

Spectral width: 200-250 ppm

Acquisition time: 1-2 s

Relaxation delay: 2-5 s

Number of scans: 128-1024 (or more, depending on concentration)

» Data Processing:

o

Apply Fourier transformation to the acquired FIDs.

[¢]

Phase the spectra correctly.

[¢]

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

[e]

Integrate the *H signals and pick the peaks for both *H and 3C spectra.

Protocol 2: 2D NMR Spectroscopy (COSY and HSQC)

Objective: To establish proton-proton and proton-carbon correlations for unambiguous
assignment of signals.

Materials:

e Same as Protocol 1.
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Procedure:

o Sample Preparation and Initial Setup: Prepare the sample and set up the spectrometer as
described in Protocol 1.

e COSY (Correlation Spectroscopy) Acquisition:

[¢]

This experiment identifies protons that are scalar (J) coupled.

[e]

Load a standard COSY pulse sequence.

[e]

Acquire a 2D dataset with typically 1024 data points in the direct dimension (t2) and 256-
512 increments in the indirect dimension (t1).

[e]

The number of scans per increment is typically 2-8.

e HSQC (Heteronuclear Single Quantum Coherence) Acquisition:

[¢]

This experiment correlates protons with their directly attached carbons.

[e]

Load a standard HSQC pulse sequence (gradient-selected versions are preferred).

[e]

Set the 13C spectral width to cover the expected range of carbon signals.

o

Set the *H spectral width to cover the proton signals.

[¢]

Acquire a 2D dataset with typically 1024 data points in tz and 256-512 increments in ta.

[¢]

The number of scans per increment is typically 4-16.
» Data Processing:

o Process the 2D data using appropriate window functions and Fourier transformation in
both dimensions.

o Phase the spectra.

o Analyze the cross-peaks to establish connectivities. In a COSY spectrum, cross-peaks
connect coupled protons. In an HSQC spectrum, cross-peaks connect a proton to its
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directly bonded carbon.

Protocol 3: *>N and 2°Si NMR Spectroscopy

Objective: To directly observe the nitrogen and silicon atoms and confirm the pentacoordinate
nature of the silicon.

Materials:

e A more concentrated sample (20-50 mg) is often required, especially for 1>N.
* NMR spectrometer with multinuclear probe capabilities.

Procedure:

o Sample Preparation: Prepare a concentrated solution of the silatrane in a suitable
deuterated solvent.

e Instrument Setup:
o Tune the probe to the >N or 2°Si frequency.

o Use a reference standard (e.g., nitromethane for 1°N, TMS for 2°Si) externally or use the
spectrometer's internal calibration.

e Acquisition:

o These nuclei often have long relaxation times and may have negative NOEs. Using
inverse-gated decoupling sequences can be beneficial to avoid signal cancellation and
obtain quantitative data.

o Alarger relaxation delay (e.g., 10-30 s) may be necessary.

o A significant number of scans will likely be required, especially for the low-abundant and
less sensitive °N nucleus.

» Data Processing:

o Process the data as with 1D 'H and 3C NMR.
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o The resulting chemical shifts are crucial for confirming the silatrane structure.

Mandatory Visualization
Diagram 1: Experimental Workflow for Silatrane NMR
Characterization

The following diagram illustrates a logical workflow for the comprehensive NMR
characterization of a novel silatrane compound.
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Caption: Workflow for NMR-based structural elucidation of silatranes.
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Diagram 2: Logical Relationships in Silatrane Structure
Determination via NMR

This diagram illustrates how different NMR experiments provide interconnected pieces of
information that lead to the final structural confirmation.

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/product/b128906?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b128906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Information from NMR Experiments

1H-13C One-Bond 1H Chemical Shifts
Connectivity & J-Coupling
T X
/ tructural Dedﬁb\i:ns

Carbon Framework Substituent Structure

Si ~ N Dative Bond -

M —
1

Complete Molecular Structure

Click to download full resolution via product page

Caption: Interrelation of NMR data for silatrane structure confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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